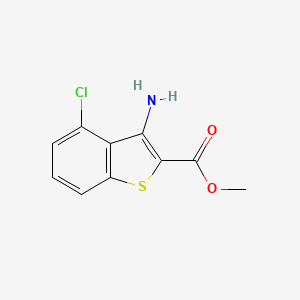

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Description

Classification and Nomenclature

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, a class of sulfur-containing heterocyclic compounds characterized by a fused benzene and thiophene ring system. The compound’s systematic IUPAC name reflects its substituents:

- Benzothiophene core : A bicyclic structure comprising a benzene ring fused to a thiophene (five-membered sulfur-containing ring).

- Substituents :

This nomenclature adheres to the Hantzsch-Widman system, prioritizing numbering to minimize locants for functional groups.

Identification Parameters (CAS 35212-86-3)

Key physicochemical identifiers include:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 35212-86-3 | |

| Molecular Formula | C₁₀H₈ClNO₂S | |

| Molecular Weight | 241.69 g/mol | |

| SMILES | COC(=O)C1=C(N)C2=C(Cl)C=CC=C2S1 | |

| InChI Key | POFRZYJVEIUDHS-UHFFFAOYSA-N |

The compound’s structure has been validated via spectral data (NMR, IR) and X-ray crystallography in related benzothiophene derivatives.

Historical Context in Benzothiophene Chemistry

Benzothiophenes were first isolated in 1882 as contaminants in coal tar, with systematic synthesis emerging in the mid-20th century. The functionalization of benzothiophenes at specific positions (e.g., C2, C3) became a focus in the 1980s, driven by their pharmacological potential. This compound represents a modern synthetic target , developed through advances in:

- Transition-metal catalysis : Palladium-mediated cross

Properties

IUPAC Name |

methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFRZYJVEIUDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384766 | |

| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-86-3 | |

| Record name | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzothiophene and methyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields.

Chemical Reactions Analysis

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions:

Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate serves as a versatile building block in the synthesis of various pharmacologically active compounds. It has been utilized to create anti-inflammatory and anticancer agents, showcasing its potential in therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The compound shows dose-dependent cytotoxicity, with IC50 values indicating substantial growth inhibition at micromolar concentrations.

Enzyme Inhibition and Receptor Modulation

The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it may interact with various receptors, influencing pathways related to inflammation and cancer progression.

Biological Studies

This compound is employed in biological studies to investigate the activity of benzothiophene derivatives. Its interactions with enzymes and receptors provide insights into its mechanisms of action .

Material Science

The compound is also explored in material science for its potential applications in developing organic semiconductors and advanced materials. Its unique chemical properties allow for the creation of materials with tailored electronic characteristics.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis, supporting its potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings revealed that it significantly inhibited kinase activity, suggesting a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

- Molecular Formula: C₁₀H₈ClNO₂S

- Molecular Weight : 241.69 g/mol (isomer) .

- Key Differences: Chlorine substitution at position 5 instead of 4. Positional isomerism alters electronic distribution: the 5-chloro derivative may exhibit reduced steric effects but similar electronic properties. Potential differences in biological activity due to altered binding interactions .

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

- Molecular Formula : C₁₅H₂₀Cl₂N₂O₂ (dihydrochloride salt)

- Molecular Weight: Not explicitly stated (estimated ~363.2 g/mol) .

- Key Differences: Replaces the benzothiophene core with a piperidine ring, introducing basicity and conformational flexibility. Applications likely diverge toward CNS-targeting compounds due to the piperidine moiety .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Purity | Storage Conditions |

|---|---|---|---|---|---|

| Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | C₁₀H₈ClNO₂S | 3-NH₂, 4-Cl, 2-COOCH₃ | 241.69 | ≥95% | -20°C, inert gas |

| Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | C₁₁H₁₀ClNO₂S | 3-NH₂, 4-Cl, 2-COOCH₂CH₃ | 255.7 | 90% | Freezer |

| Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | C₁₀H₈ClNO₂S | 3-NH₂, 5-Cl, 2-COOCH₃ | 241.69 | 95% | -20°C |

| Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride | C₁₅H₂₀Cl₂N₂O₂ | Piperidine-4-COOCH₃, 4-Cl-benzyl | ~363.2 | 96% | -20°C |

Research Findings and Implications

Ester Group Effects :

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance membrane permeability in drug design .

- Methyl esters are more prone to hydrolysis under basic conditions, impacting stability in aqueous environments .

Chlorine Positional Isomerism: The 4-chloro derivative (target compound) may experience intramolecular hydrogen bonding between NH₂ and Cl, stabilizing the structure.

Heterocyclic Core Variations: Benzothiophene derivatives (e.g., target compound) are preferred in kinase inhibitor synthesis due to planar aromaticity. Piperidine-based analogs (e.g., Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate) are more suited for targeting G-protein-coupled receptors .

Biological Activity

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a benzene ring fused to a thiophene ring. The presence of an amino group at the 3-position and a chloro group at the 4-position enhances its potential for biological activity.

Chemical Formula: C_11H_10ClN_O_2S

Molecular Weight: 253.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation: It may also interact with various receptors, potentially modulating their activity. This interaction can influence pathways related to inflammation and cancer progression .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound showed dose-dependent cytotoxicity, with IC50 values indicating substantial growth inhibition at micromolar concentrations .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiophene derivatives:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 2-position | Enhances receptor binding | Methyl 3-(2-methoxyphenyl)amino |

| 3-position | Critical for anticancer activity | Methyl 3-amino derivative |

| 4-position | Modulates anti-inflammatory properties | Methyl 4-chloro derivative |

The presence of electron-donating or electron-withdrawing groups at these positions significantly influences the compound's potency and selectivity for specific biological targets .

Case Studies

- Cytotoxicity Assay: A study evaluated the cytotoxic effects of this compound on HeLa and A549 cells using the MTT assay. Results indicated significant cytotoxicity at concentrations above 5 µM, with a notable reduction in cell viability observed at higher doses .

- Anti-inflammatory Studies: In another study, the compound was tested in an animal model of inflammation. Results showed a marked reduction in edema and inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors followed by functionalization. For example, intermediates like methyl 2-aminothiophene-3-carboxylate derivatives can undergo chlorination at the 4-position using reagents such as N-chlorosuccinimide (NCS) in dichloromethane under reflux . Purification via reverse-phase HPLC (e.g., methanol-water gradients) ensures high purity . Yield optimization requires controlling reaction time, temperature, and stoichiometric ratios of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm and ester carbonyl at ~165 ppm) .

- HPLC : Assess purity with methanol-water mobile phases and UV detection .

- Melting Point Analysis : Compare observed values (e.g., 183–184°C) with literature data to detect impurities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this benzothiophene derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model molecular electrostatic potential (MEP) surfaces and HOMO-LUMO gaps, providing insights into electrophilic/nucleophilic sites . Software like Gaussian or ORCA is recommended. For crystal packing analysis, Hirshfeld surface studies reveal intermolecular interactions (e.g., C–H···O/N bonds) .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles . For non-planar rings, apply Cremer-Pople puckering parameters to quantify deviations from planarity (e.g., amplitude and phase angle ) . Discrepancies between computational and experimental data may arise from solvent effects or crystal packing forces, requiring iterative refinement .

Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the benzothiophene core?

- Methodological Answer :

- Substituent Positioning : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to modulate electronic effects, as seen in related methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate derivatives .

- Functional Group Compatibility : Use protecting groups (e.g., tert-butyl esters) during synthesis to prevent undesired side reactions .

- Structure-Activity Relationship (SAR) : Test analogs in bioassays targeting specific enzymes (e.g., protein tyrosine phosphatases) to correlate substituent effects with inhibitory activity .

Q. How can researchers address challenges in regioselective functionalization of the benzothiophene scaffold?

- Methodological Answer :

- Directed Metalation : Employ lithiation at the 3-amino group to direct electrophilic substitution at the 4-position .

- Protection-Deprotection : Protect the amine with Boc groups before halogenation or coupling reactions .

- High-Throughput Screening : Optimize reaction conditions (solvent, catalyst) using automated platforms to identify regioselective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.